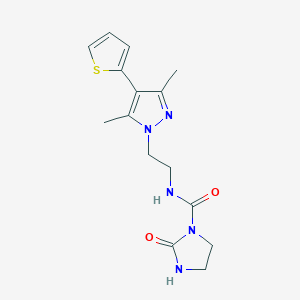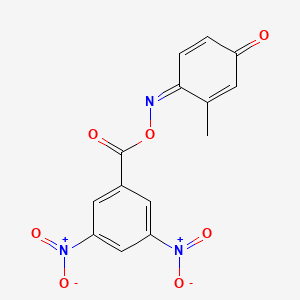
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is a synthetic organic compound characterized by its complex structure, which includes a dinitrobenzoyl group and a cyclohexa-2,5-dienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone typically involves multiple steps:
Formation of the Dinitrobenzoyl Intermediate: The starting material, 3,5-dinitrobenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Cyclohexa-2,5-dienone Formation: A cyclohexa-2,5-dienone derivative is synthesized separately, often through the oxidation of a suitable precursor such as 3-methylcyclohexanone using an oxidizing agent like potassium permanganate (KMnO₄).
Coupling Reaction: The dinitrobenzoyl chloride is then reacted with the cyclohexa-2,5-dienone derivative in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,5-dienone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH₃) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone can be used as a building block for more complex molecules
Biology and Medicine
The compound’s derivatives, particularly those with amino groups, have potential applications in medicinal chemistry. These derivatives can act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In materials science, the compound can be used in the development of novel polymers and resins. Its unique structure can impart desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic Acid: Shares the dinitrobenzoyl group but lacks the cyclohexa-2,5-dienone core.
4-Nitrobenzoyl Chloride: Similar in having a nitrobenzoyl group but with fewer nitro groups and a different core structure.
Cyclohexa-2,5-dienone Derivatives: Compounds with similar cyclohexa-2,5-dienone cores but different substituents.
Uniqueness
(Z)-4-(((3,5-dinitrobenzoyl)oxy)imino)-3-methylcyclohexa-2,5-dienone is unique due to the combination of its dinitrobenzoyl group and cyclohexa-2,5-dienone core. This combination provides a distinct set of reactive sites and chemical properties, making it versatile for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c1-8-4-12(18)2-3-13(8)15-24-14(19)9-5-10(16(20)21)7-11(6-9)17(22)23/h2-7H,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWUNAKUYIQIGL-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2635664.png)


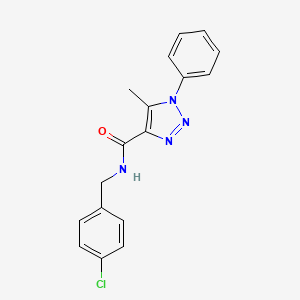
![3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)
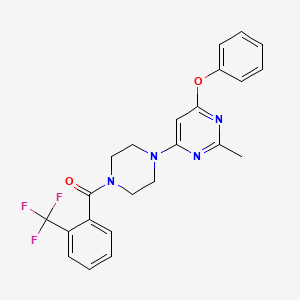
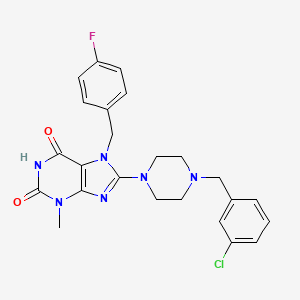
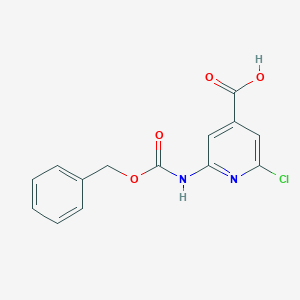
![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
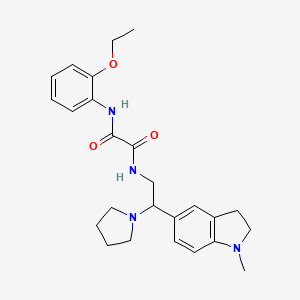

![1-(2-methylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2635685.png)
